molecular formula C30H36N2OSi B3306580 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole CAS No. 928136-82-7

4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole

Cat. No. B3306580
M. Wt: 468.7 g/mol
InChI Key: TUJSLKMCHKRUKP-UHFFFAOYSA-N
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Description

The compound “4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole” is a complex organic molecule. It contains a tert-butyldimethylsilyl (TBDMS) group, which is commonly used in organic synthesis as a protective group for alcohols . The compound also contains an imidazole ring, which is a five-membered planar ring that is present in many important biological compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the use of (tert-butyldimethylsilyloxy)acetaldehyde as a reagent . This reagent is commonly used in synthetic glycobiology and can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the TBDMS group and the imidazole ring. The TBDMS group is a large, bulky group that can significantly influence the stereochemistry of the molecule . The imidazole ring is a heterocyclic ring that contains two nitrogen atoms .


Chemical Reactions Analysis

The TBDMS group in the molecule can be removed under acidic conditions or by using tetra-n-butylammonium fluoride (TBAF) . The imidazole ring is aromatic and relatively stable, but it can participate in various chemical reactions due to the presence of the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the TBDMS group and the imidazole ring. For example, the TBDMS group is quite bulky and could influence the compound’s solubility and reactivity .

Safety And Hazards

This compound, like many organic compounds, could pose safety hazards. It could be harmful if swallowed, inhaled, or comes into contact with the skin. It could also pose environmental hazards if not disposed of properly .

Future Directions

The use of TBDMS-protected compounds in organic synthesis is a well-established field, and there is ongoing research into developing new synthetic methods and applications . This compound, with its combination of a TBDMS group and an imidazole ring, could potentially be used in the synthesis of new pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

tert-butyl-dimethyl-[2-(1-tritylimidazol-4-yl)ethoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2OSi/c1-29(2,3)34(4,5)33-22-21-28-23-32(24-31-28)30(25-15-9-6-10-16-25,26-17-11-7-12-18-26)27-19-13-8-14-20-27/h6-20,23-24H,21-22H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJSLKMCHKRUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole

Synthesis routes and methods I

Procedure details

2-(1-Trityl-1H-imidazol-4-yl)ethanol (20 g, 56.5 mmol) is dissolved in CH2Cl2 (500 mL). To this is added imidazole (11.5 g, 169 mmol) and tert-butyldimethylsilylchloride (10.2 g, 67.8 mmol). The solution is stirred at room temperature until LCMS indicated the reaction is complete. The solution is partitioned between CH2Cl2 and aqueous saturated NaHCO3. The organic layer is washed further with aqueous saturated NaHCO3 and brine.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
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solvent
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Quantity
11.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(1-trityl-1H-imidazol-4-yl)-ethanol (5.21 g, 14.7 mmol) in DMF (20 mL) is added tert-butylchlorodimethylsilane (2.44 g, 16.1 mmol), dimethylaminopyridine (0.179 g, 1.47 mmol) and imidazole (3.00 g, 44.1 mmol). The reaction mixture is stirred for 2 h at room temperature. It is then diluted with ethyl acetate and washed with water thrice. The organic phase is dried over Na2SO4 and concentrated in vacuo. The residue is purified by silica gel chromatography (hexane-ethanol, 7:3) to give 4-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-1-trityl-1H-imidazole product, which is used in the next step without further purification; MS (ESI) m/z 469.3 (M+H)
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
0.179 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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